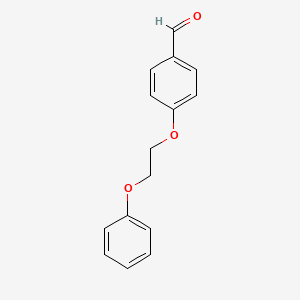
4-(2-Phenoxyethoxy)benzaldehyde
Cat. No. B3045247
Key on ui cas rn:
103660-61-3
M. Wt: 242.27 g/mol
InChI Key: PFZXOUAOLHEJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05965743
Procedure details


1.19 g of 4-hydroxybenzaldehyde were dissolved in 30 ml of DMF, and 0.41 g of 60% NaH were further added to the resultant solution while cooling it with ice. The solution was then stirred for 1 hour after elevating the temperature of the solution up to room temperature. The solution was again cooled with ice, then added with 2.0 g of 2-phenoxyethyl-methane sulfonate, and stirred for 1 hour at room temperature and subsequently for a night at 50-60° C. The solution reacted was poured into ice-water and extracted with ethyl acetate, then the organic layer resulted was dried with anhydrous magnesium sulfate. The solvent used was then removed by distillation under reduced pressure, and the residue obtained was washed with a mixture of ether and hexane, thereby affording 1.45 g of 4-(2-phenoxyethyloxy)benzaldehyde.



[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
2-phenoxyethyl-methane sulfonate
Quantity
2 g
Type
reactant
Reaction Step Three

[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[H-].[Na+].[O:12]([CH2:19][CH2:20]CS([O-])(=O)=O)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C=O)C>[O:12]([CH2:19][CH2:20][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.19 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C=O)C=C1
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
[Compound]
|
Name
|
resultant solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
2-phenoxyethyl-methane sulfonate
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
O(C1=CC=CC=C1)CCCS(=O)(=O)[O-]
|
Step Four
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The solution was then stirred for 1 hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling it with ice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
up to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was again cooled with ice
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 1 hour at room temperature and subsequently for a night at 50-60° C
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution reacted
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer resulted
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with anhydrous magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent used was then removed by distillation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with a mixture of ether and hexane
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O(C1=CC=CC=C1)CCOC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.45 g | |
| YIELD: CALCULATEDPERCENTYIELD | 64.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
